N-(2-methoxyethyl)cyclopropanamine
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Overview
Description
N-(2-methoxyethyl)cyclopropanamine: is an organic compound with the molecular formula C₆H₁₃NO. It is a cyclopropane derivative where the amine group is substituted with a 2-methoxyethyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-methoxyethyl)cyclopropanamine typically begins with cyclopropanamine and 2-methoxyethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group in cyclopropanamine with the 2-methoxyethyl group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyethyl)cyclopropanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)cyclopropanamine is used as a reactant in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It can be used to investigate the interactions of amine-containing compounds with enzymes and receptors .
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The 2-methoxyethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropanamine: The parent compound without the 2-methoxyethyl substitution.
N-(2-hydroxyethyl)cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-ethoxyethyl)cyclopropanamine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: N-(2-methoxyethyl)cyclopropanamine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity compared to its analogs .
Properties
IUPAC Name |
N-(2-methoxyethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGBPLJSLMGJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178366-15-9 |
Source
|
Record name | N-(2-methoxyethyl)cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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